molecular formula C11H12N2O B14065259 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol CAS No. 100060-00-2

2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol

Cat. No.: B14065259
CAS No.: 100060-00-2
M. Wt: 188.23 g/mol
InChI Key: HDBOLKRWSGLJFC-UHFFFAOYSA-N
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Description

2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the imino and ethan-1-ol functional groups. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using isoquinoline as a starting material, nucleophilic substitution can introduce the ethan-1-ol group.

    Reduction reactions: Reduction of isoquinoline derivatives to form the imino group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic hydrogenation: Using catalysts to facilitate the reduction process.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.

    Reduction: Further reduction of the imino group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation products: Aldehydes or ketones.

    Reduction products: Amines.

    Substitution products: Various substituted isoquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline derivatives.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a similar structure.

    1-Isoquinolinamine: A derivative with an amine group.

    2-Isoquinolinol: A derivative with a hydroxyl group.

Uniqueness

2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is unique due to the presence of both imino and ethan-1-ol functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

100060-00-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(1-iminoisoquinolin-2-yl)ethanol

InChI

InChI=1S/C11H12N2O/c12-11-10-4-2-1-3-9(10)5-6-13(11)7-8-14/h1-6,12,14H,7-8H2

InChI Key

HDBOLKRWSGLJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=N)CCO

Origin of Product

United States

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